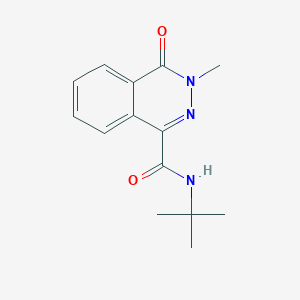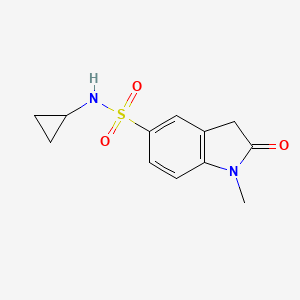![molecular formula C21H18N4O B3748032 N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea](/img/structure/B3748032.png)
N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea
説明
N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea, also known as CPYPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPYPU belongs to the class of urea-based compounds and is known for its ability to inhibit certain enzymes and receptors in the body. In
科学的研究の応用
N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In biochemistry, N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been used as a tool to study the activity of certain enzymes and receptors in the body. In pharmacology, N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been used to investigate the pharmacokinetics and pharmacodynamics of various drugs.
作用機序
N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea is known to inhibit the activity of certain enzymes and receptors in the body. Specifically, N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs) and protein tyrosine kinases (PTKs). These enzymes are involved in various cellular processes such as cell growth, differentiation, and signaling. By inhibiting these enzymes, N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea can disrupt these cellular processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been shown to have various biochemical and physiological effects in the body. For example, N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PTPs and PTKs. N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
One of the advantages of using N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors in the body. This allows researchers to study the specific role of these enzymes and receptors in various cellular processes. However, one limitation of using N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea is its potential toxicity and side effects. N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea has been shown to have cytotoxic effects on some cell types, and its long-term safety and efficacy have not been fully established.
将来の方向性
There are several future directions for research on N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea. One area of interest is the development of N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea derivatives with improved potency and selectivity. Another area of interest is the investigation of N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea's potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-cyanophenyl)-N'-[3-(2-pyridin-2-ylethyl)phenyl]urea and its potential side effects.
特性
IUPAC Name |
1-(2-cyanophenyl)-3-[3-(2-pyridin-2-ylethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c22-15-17-7-1-2-10-20(17)25-21(26)24-19-9-5-6-16(14-19)11-12-18-8-3-4-13-23-18/h1-10,13-14H,11-12H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATUSXAPIXIQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC=CC(=C2)CCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(2-cyanophenyl)-N'-[3-[2-(2-pyridinyl)ethyl]phenyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B3747955.png)
![5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3747956.png)
![ethyl 4-(methoxymethyl)-6-methyl-3-[(trichloroacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3747957.png)
![ethyl 3-[(dichloroacetyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3747961.png)
![N,N-diethyl-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B3747967.png)
![N-(2,4-dimethylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3747982.png)
![2-{2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3747991.png)
![methyl 2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)benzoate](/img/structure/B3747996.png)
![2-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B3748005.png)
![N-(2-phenylethyl)-2-{[3-(trifluoromethyl)benzoyl]amino}benzamide](/img/structure/B3748024.png)



![methyl 2-[4-(1H-benzimidazol-2-ylthio)-3-nitrobenzoyl]benzoate](/img/structure/B3748052.png)